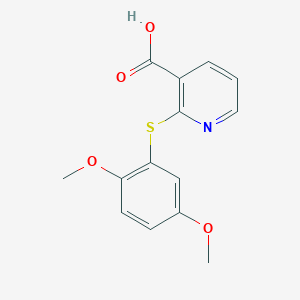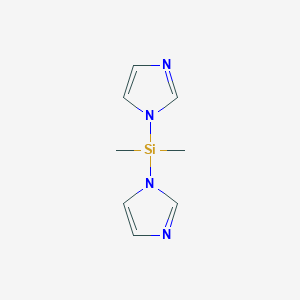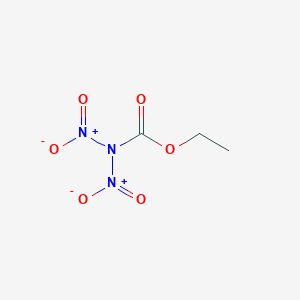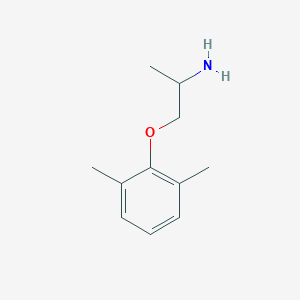
Mexiletine
Übersicht
Beschreibung
Mexiletine is a class 1B antiarrhythmic drug that is used to treat various types of heart arrhythmias. It is a sodium channel blocker that prevents the abnormal electrical impulses from forming in the heart. This compound is a derivative of lidocaine, which is a local anesthetic drug. It was first synthesized in the 1970s and has been used clinically since the 1980s.
Wissenschaftliche Forschungsanwendungen
Verbesserung des Natriumstroms in Kardiomyozyten
Mexiletine hat sich gezeigt, dass es den Natriumstrom in nicht-erkrankten humanen induzierten pluripotenten Stammzell-abgeleiteten Kardiomyozyten erhöht . Dies ist besonders relevant im Zusammenhang mit vielen erworbenen und vererbten Erkrankungen, bei denen eine Reduktion des Natriumstroms mit einer Verlangsamung der Herzleitung und einem erhöhten Risiko für Arrhythmien verbunden ist . Der Natriumkanalblocker this compound wurde gezeigt, dass er den Transport von mutierten Natriumkanälen zur Membran wiederherstellt .
Antiarrhythmische Therapie für ventrikuläre Arrhythmien
This compound spielt eine wichtige Rolle in der antiarrhythmischen Therapie von ventrikulären Arrhythmien . Trotz der Weiterentwicklung der Defibrillator- und Katheterablationstherapie gibt es immer noch eine erhebliche Anzahl von Patienten mit ventrikulären Arrhythmien, die eine antiarrhythmische medikamentöse Therapie benötigen . This compound hat durch seine Fähigkeit, schnelle Natriumkanäle in Kardiomyozyten zu blockieren, in den letzten Jahrzehnten eine geringe bis moderate antiarrhythmische Rolle gespielt .
Behandlung von medikamentenrefraktären ventrikulären Arrhythmien
This compound hat sich als vorteilhaft für Patienten mit struktureller Herzerkrankung erwiesen, die an medikamentenrefraktären, vor allem Amiodaron-refraktären ventrikulären Arrhythmien leiden . Die Wirkung von this compound wurde durch die Reduzierung des spontanen Auftretens von ventrikulären Arrhythmien oder der damit verbundenen Belastung des implantierbaren Kardioverter-Defibrillators (ICD) bei Patienten mit Arrhythmien gemessen, die gegenüber der konventionellen Behandlung resistent sind .
Behandlung des Long-QT-Syndroms (LQTS)
This compound hat sich als vorteilhaft für Patienten mit ausgewählten Formen des kongenitalen Long-QT-Syndroms (LQTS) erwiesen . Das LQTS ist eine Erkrankung, die die Repolarisation des Herzens nach einem Herzschlag betrifft und in der Regel mit einem erhöhten Risiko für einen unregelmäßigen Herzschlag, Ohnmacht und plötzlichen Tod verbunden ist<a aria-label="2: this compound hat sich als vorteilhaft für Patienten mit ausgewählten Formen des kongenitalen Long-QT-Syndroms (LQTS)2" data-citationid="6df8e727-878e-d338-a9a3-84fa0e546ebd-28" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s00392-024-02383
Wirkmechanismus
Target of Action
Mexiletine, a class 1B antiarrhythmic agent, primarily targets the sodium channels in the heart . These channels play a crucial role in the initiation and conduction of electrical impulses, which are essential for maintaining a regular heart rhythm .
Mode of Action
This compound works by inhibiting the inward sodium current required for the initiation and conduction of impulses . This action reduces the rate of rise of the action potential, Phase 0 . By inhibiting sodium channels, this compound decreases the action potential duration and reduces refractoriness . This results in a decrease in Vmax in partially depolarized cells with fast response action potentials .
Biochemical Pathways
This compound affects the biochemical pathways involved in cardiac electrical activity. By inhibiting sodium channels, it interferes with the sodium influx during Phase 0 of the cardiac action potential . This action disrupts the normal sequence of electrical events in the heart, leading to a reduction in abnormal heart rhythms .
Pharmacokinetics
This compound is well absorbed and has a bioavailability of about 90% . It reaches peak plasma concentrations within 1 to 4 hours . The drug is weakly bound to plasma proteins (50-60%) and has a large volume of distribution, varying from 5 to 9 L/kg in healthy individuals . This compound is predominantly metabolized in the liver, mainly via CYP2D6 metabolism to inactive metabolites . It has an elimination half-life of approximately 10 to 12 hours .
Result of Action
The primary result of this compound’s action is the stabilization of the heart rhythm. By inhibiting the inward sodium current, this compound slows down the abnormal heart rhythm in the ventricles, allowing for a normal heart rhythm . This makes it effective in the treatment of documented life-threatening ventricular arrhythmias .
Action Environment
Various physiological, pathological, pharmacological, and environmental factors influence the disposition of this compound . Conditions such as myocardial infarction, congestive heart failure, and liver cirrhosis can affect the absorption and elimination of the drug . Additionally, certain medications and substances, including rifampicin, phenytoin, and cigarette smoking, can enhance the rate of elimination of this compound . Conversely, drugs like ciprofloxacin and propafenone decrease its rate of elimination . These factors can significantly influence the drug’s action, efficacy, and stability, often necessitating dosage adjustments .
Safety and Hazards
Mexiletine may cause you to have abnormal liver function tests, especially if you also have congestive heart failure, or blood circulation problems . As for adverse events, gastrointestinal complaints were most frequently observed (33% of the patients) . In terms of handling, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .
Zukünftige Richtungen
Mexiletine offers a first-line, genotype-specific treatment strategy for LQT3 patients as emphasized by the most recent guidelines . In therapy-refractory ventricular tachyarrhythmias and electrical storms, adjunctive this compound treatment may offer the possibility of stabilizing patients with or without concomitant interventional therapy such as catheter ablation .
Biochemische Analyse
Biochemical Properties
Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . It achieves this reduced sodium current by inhibiting sodium channels . This interaction with sodium channels is a key aspect of its role in biochemical reactions.
Cellular Effects
This compound has fast onset and offset kinetics, meaning that they have little or no effect at slower heart rates, and more effects at faster heart rates . It shortens the action potential duration, reduces refractoriness, and decreases Vmax in partially depolarized cells with fast response action potentials . These effects influence cell function, including impacts on cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with sodium channels. By inhibiting these channels, it reduces the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential . This can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
This compound’s effects can change over time in laboratory settings. For example, its antiarrhythmic effects can be observed shortly after administration, but these effects can diminish over time due to the drug’s fast onset and offset kinetics
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is metabolized in the liver via CYP2D6 and CYP1A2 to form inactive metabolites . This metabolism involves various enzymes and cofactors and can have effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is distributed throughout the body with a volume of distribution of 5 to 7 L/kg
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenoxy)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPIATFUUWWMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5370-01-4 (hydrochloride) | |
| Record name | Mexiletine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048446 | |
| Record name | Mexiletine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mexiletine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.38e-01 g/L | |
| Record name | Mexiletine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mexiletine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0. It achieves this reduced sodium current by inhibiting sodium channels. Mexiletine decreases the effective refractory period (ERP) in Purkinje fibers in the heart. The decrease in ERP is of lesser magnitude than the decrease in action potential duration (APD), which results in an increase in the ERP/APD ratio. It does not significantly affect resting membrane potential or sinus node automaticity, left ventricular function, systolic arterial blood pressure, atrioventricular (AV) conduction velocity, or QRS or QT intervals | |
| Record name | Mexiletine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
31828-71-4 | |
| Record name | Mexiletine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31828-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mexiletine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mexiletine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mexiletine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mexiletine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEXILETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U511HHV4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mexiletine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203-205 °C, 203 - 205 °C | |
| Record name | Mexiletine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mexiletine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



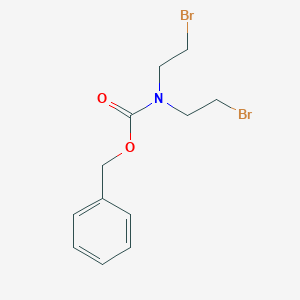
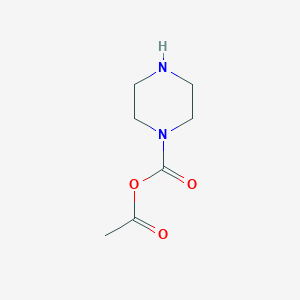
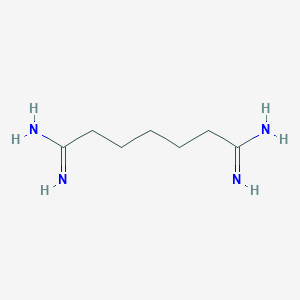
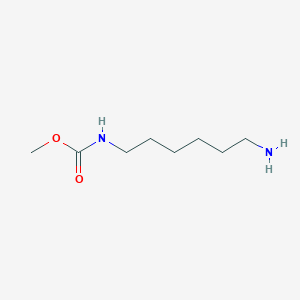

![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)

![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
